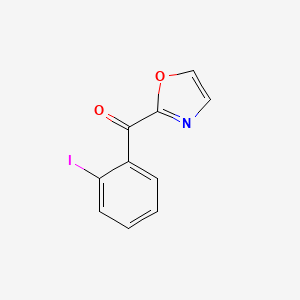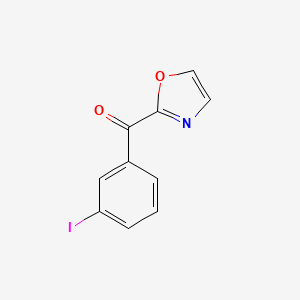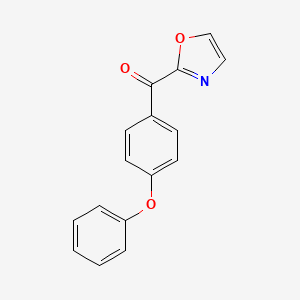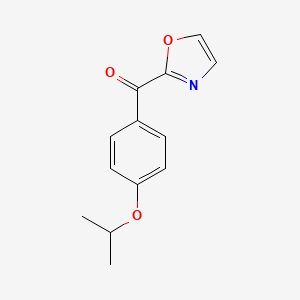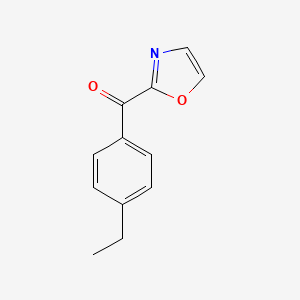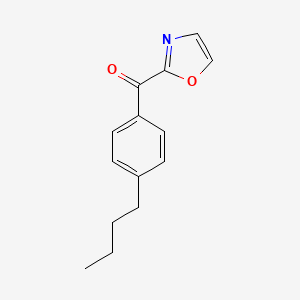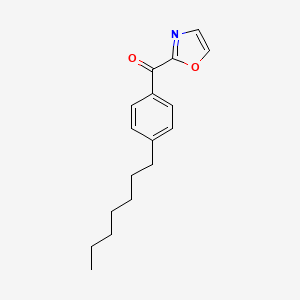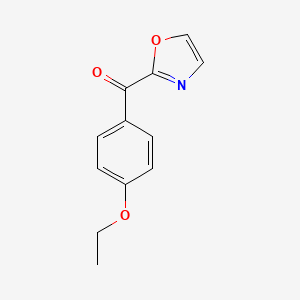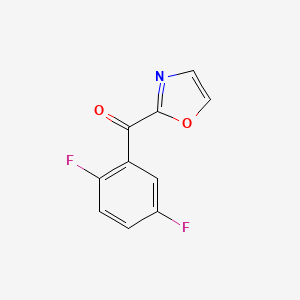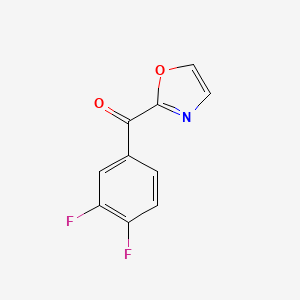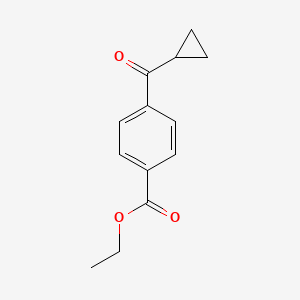
Ethyl 4-(cyclopropanecarbonyl)benzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzocaine and its reactions provide structures with antimicrobial, anti-inflammatory, anticancer activities . These reactions are a result of inhibition of acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .Molecular Structure Analysis
The molecular formula of Ethyl 4-(cyclopropanecarbonyl)benzoate is C13H14O3. It has a molecular weight of 218.25 g/mol.Chemical Reactions Analysis
Ethyl 4-(cyclopropanecarbonyl)benzoate is a synthetic intermediate that can undergo various chemical reactions . For instance, it can react with benzocaine and 1-cyanoacetyl-3,5-dimethylpyrazole to furnish ethyl 4-(2-cyanoacetamido)benzoate .Physical And Chemical Properties Analysis
Ethyl 4-(cyclopropanecarbonyl)benzoate has a molecular weight of 218.25 g/mol. It is a liquid or solid or semi-solid substance . The compound is stored in a sealed container in a dry room at room temperature .Wissenschaftliche Forschungsanwendungen
1. Liquid Crystalline Polysiloxanes Synthesis
Ethyl 4-(cyclopropanecarbonyl)benzoate is utilized in the synthesis of novel fluorinated monomers, which lead to the production of side chain liquid crystalline polysiloxanes. These polysiloxanes exhibit significant smectogen properties due to their unique structural components, including a fluorinated chain and a mesogenic moiety, which contribute to their thermotropic polymorphism and high transition temperatures (Bracon, Guittard, Givenchy, & Géribaldi, 2000).
2. Anti-Juvenile Hormone Activity
In biological research, ethyl 4-(cyclopropanecarbonyl)benzoate derivatives have been explored for their anti-juvenile hormone activity, particularly in insects like the silkworm, Bombyx mori. These compounds, such as ethyl 4-(2-benzylhexyloxy)benzoate, induce precocious metamorphosis, a sign of juvenile hormone deficiency. Their action includes inhibiting juvenile hormone synthesis by suppressing the transcription of biosynthetic enzymes (Kuwano, Fujita, Furuta, & Yamada, 2008).
3. Antiplatelet Drug Development
Ethyl 4-(cyclopropanecarbonyl)benzoate derivatives, such as ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, have been synthesized and evaluated for their potential as antiplatelet drugs. These derivatives exhibit inhibitory effects on platelet aggregation and are being investigated for their therapeutic implications in cardiovascular disorders (Chen et al., 2008).
4. Fluorescence Studies in Solvents
Ethyl 4-(cyclopropanecarbonyl)benzoate derivatives are used in fluorescence studies to investigate excited-state dynamics. The study of derivatives like ethyl 4-(N,N-dimethylamino)benzoate in various solvents contributes to understanding electronic states and electron transfer mechanisms (Weisenborn, Huizer, & Varma, 1989).
5. Role in Polymer Chemistry
Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a related compound, has been used in the enzymatically catalyzed oxidative polymerization of phenol derivatives. This highlights the compound's role in developing new materials through innovative polymer chemistry (Pang, Ritter, & Tabatabai, 2003).
Safety And Hazards
Ethyl 4-(cyclopropanecarbonyl)benzoate is classified as a warning substance . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
ethyl 4-(cyclopropanecarbonyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-2-16-13(15)11-7-5-10(6-8-11)12(14)9-3-4-9/h5-9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMZWMTZXKUJKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642491 | |
| Record name | Ethyl 4-(cyclopropanecarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(cyclopropanecarbonyl)benzoate | |
CAS RN |
863769-67-9 | |
| Record name | Ethyl 4-(cyclopropanecarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

